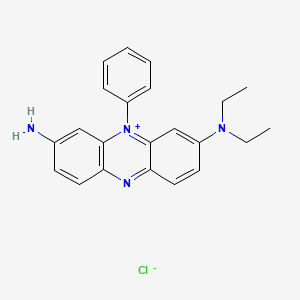

C22H23ClN4

Descripción

Historical Context and Evolution of Phenazine (B1670421) Derivatives in Scientific Inquiry

The scientific journey of phenazine derivatives began with observations of colored microbial pigments. One of the earliest accounts dates back to the 19th century, with reports in medical literature of "blue pus" associated with wound infections. nih.gov In 1859, Fordos successfully extracted the blue pigment, which he named "pyocyanin." nih.gov Over two decades later, Carl Gessard identified the microorganism responsible, now known as Pseudomonas aeruginosa. nih.gov

Initial research focused on the role of these compounds as simple pigments and antibiotics. usm.edu It wasn't until 1924 that pyocyanin (B1662382) was identified as a phenazine derivative. nih.gov Since then, the family of known phenazine natural products has grown to include over 150 compounds isolated from various bacteria and archaea. nih.gov The field has evolved from basic identification to exploring the complex roles of phenazines in microbial competitiveness, biofilm formation, and as virulence factors. nih.govusm.edunih.gov Today, with over 6,000 synthetic derivatives investigated, the applications of phenazines have expanded into materials science, analytical chemistry, and advanced biomedical research, including anti-tumor therapies. mdpi.comtaylorandfrancis.com

Structural Classifications and Nomenclature of Phenazinium Dyes Relevant to Methylene (B1212753) Violet 3RAX

Phenazines are a class of aromatic compounds characterized by a planar, tricyclic structure containing a pyrazine (B50134) ring anellated to two benzene (B151609) rings. mdpi.com Phenazinium dyes are derivatives of this core structure where one of the nitrogen atoms in the central ring is quaternized, resulting in a cationic, positively charged molecule. smolecule.com This positive charge is balanced by an anion, typically chloride. smolecule.com

Methylene Violet 3RAX is a synthetic, cationic dye belonging to this phenazinium class. cymitquimica.comebiohippo.com Its formal chemical name is 3-Amino-7-(diethylamino)-5-phenylphenazinium chloride. chemimpex.comottokemi.comottokemi.com It is also known by synonyms such as N,N-Diethylphenosafranine and C.I. 50206. chemimpex.comottokemi.comottokemi.com The structure features a diethylamino group and an amino group at positions 7 and 3, respectively, of the phenazine core, with a phenyl group attached to the quaternized nitrogen at position 5. chemimpex.comottokemi.comottokemi.com

Table 1: Physicochemical Properties of Methylene Violet 3RAX

| Property | Value |

| CAS Number | 4569-86-2 ottokemi.comottokemi.com |

| Molecular Formula | C₂₂H₂₃ClN₄ ottokemi.comthomassci.com |

| Molecular Weight | 378.90 g/mol thomassci.com |

| Appearance | Green or dark blue to black crystalline powder chemimpex.commade-in-china.com |

| Melting Point | 285 °C (decomposes) ottokemi.comthomassci.com |

| Maximum Absorption (λmax) | 557 nm ottokemi.comottokemi.com |

| Dye Content | ≥ 90% chemimpex.comthomassci.com |

Significance of Methylene Violet 3RAX within Dye Chemistry and Biological Sciences

Methylene Violet 3RAX is a versatile compound with established significance in multiple scientific fields. In histology and microbiology, it serves as a powerful staining agent, enhancing the contrast of cellular structures for microscopic analysis. chemimpex.com Its cationic nature facilitates binding to negatively charged biological macromolecules like proteins and nucleic acids. cymitquimica.com

A key application in cell biology is its use as a specific stain for mitochondria. ebiohippo.commedchemexpress.comrsc.org This property allows researchers to visualize and study these organelles within living cells. rsc.org Beyond its role as a simple stain, Methylene Violet 3RAX is utilized in proteomics research and as a probe for investigating guest-host interactions in complex molecular systems, which has relevance for studying drug-DNA interactions. ottokemi.comottokemi.com Research has shown it can interact with DNA through an intercalative binding mode, where the planar phenazine structure inserts between the base pairs of the DNA helix. publish.csiro.au This ability to interact with and modify the structure of DNA is a cornerstone of its biological activity. medchemexpress.comrsc.org

Research Trajectories and Emerging Applications of Methylene Violet 3RAX

Contemporary research is actively exploring novel applications for Methylene Violet 3RAX, moving beyond its traditional uses. A prominent emerging field is photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells. rsc.org Methylene Violet 3RAX is being investigated as a potential photosensitizer due to its ability to generate reactive singlet oxygen upon light activation. medchemexpress.comrsc.org This reactive oxygen species can induce cell death, making the dye a candidate for targeted anti-tumor therapies. medchemexpress.comrsc.org

To enhance its therapeutic potential, researchers have designed and synthesized conjugates of Methylene Violet 3RAX with other molecules, such as porphyrin, to improve DNA binding and mitochondrial targeting in cancer cells. rsc.orgrsc.org Studies have demonstrated that such conjugates exhibit low toxicity in the dark but high photocytotoxicity against cancer cell lines after irradiation with light. rsc.org

Other emerging applications include:

Fluorescent Probes: Derivatives of Methylene Violet 3RAX are being developed as fluorescent probes for the sensitive and selective detection of biologically important molecules like hydrogen sulfide (B99878) (H₂S). researchgate.net

Analytical Chemistry: The dye has been proposed as a new reagent for the spectrophotometric determination of nitrite (B80452) in food samples like cured meats and vegetables. researchgate.netscielo.br This method relies on the decrease in the dye's absorbance in the presence of nitrite, offering a sensitive and accurate analytical technique. researchgate.netscielo.br

Enzyme Inhibition: Methylene Violet 3RAX has been shown to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurochemistry. medchemexpress.com

These research trajectories highlight the ongoing evolution of Methylene Violet 3RAX from a classical dye to a sophisticated tool in modern biomedical and analytical science.

Propiedades

Número CAS |

4569-86-2 |

|---|---|

Fórmula molecular |

C22H23ClN4 |

Peso molecular |

378.9 g/mol |

Nombre IUPAC |

N,N-diethyl-8-imino-10-phenylphenazin-2-amine;hydrochloride |

InChI |

InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H |

Clave InChI |

MOVNSGGBTSIUGX-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis and Derivatization Methodologies for Methylene Violet 3rax and Its Analogues

Classical Synthetic Routes to Methylene (B1212753) Violet 3RAX

The classical synthesis of Methylene Violet 3RAX, also known as N,N-Diethylphenosafranine, is rooted in the broader methodologies developed for phenosafranine dyes. These syntheses typically involve the oxidative condensation of aromatic amines. While specific literature detailing the synthesis of Methylene Violet 3RAX is limited, the general principles of phenosafranine synthesis provide a robust framework.

The traditional approach involves the joint oxidation of a p-diamine with two molecules of a primary or secondary amine. In the context of Methylene Violet 3RAX, this would likely involve the reaction of a p-phenylenediamine (B122844) derivative with N,N-diethylaniline and aniline (B41778).

A plausible synthetic pathway, drawing from the established synthesis of related phenazine (B1670421) dyes, is the Bernthsen synthesis. This method involves the reaction of a diphenylamine (B1679370) derivative with sulfur. However, for N,N-diethylphenosafranine, a more direct route would be the oxidative coupling of p-amino-N,N-diethylaniline with aniline, followed by cyclization and further oxidation.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of phenosafranine dyes like Methylene Violet 3RAX is critical for achieving high yields and purity, which are essential for their application, particularly in biological and medicinal contexts. Key parameters that can be manipulated include the choice of oxidizing agent, reaction temperature, pH, and the molar ratio of reactants.

Common oxidizing agents used in these reactions include potassium dichromate and ammonium (B1175870) persulfate. The choice of oxidant can significantly impact the reaction rate and the formation of side products. For instance, milder oxidizing agents may lead to higher selectivity but require longer reaction times.

The pH of the reaction medium is another critical factor. The formation of the phenazine ring system is often acid-catalyzed, but excessively acidic conditions can lead to the degradation of the reactants or products. Therefore, maintaining an optimal pH range is crucial.

Furthermore, the stoichiometry of the reactants must be carefully controlled to maximize the formation of the desired product and minimize the formation of unwanted byproducts. The use of a mixture of reactants, such as p-aminodiphenylamine (PADPA) and aniline, has been shown to improve the yield and electroactive properties of the resulting oligoanilines by reducing the formation of phenazine-type side products. researchgate.net

Table 1: Key Parameters for Optimization of Methylene Violet 3RAX Synthesis

| Parameter | Influence on Synthesis | Typical Conditions/Considerations |

| Oxidizing Agent | Affects reaction rate and selectivity. | Potassium dichromate, ammonium persulfate. Milder oxidants may improve selectivity. |

| Reaction Temperature | Influences reaction kinetics and product stability. | Elevated temperatures may be required, but can also lead to degradation. |

| pH | Affects the protonation state of intermediates and catalyst activity. | Typically acidic conditions are employed to facilitate cyclization. |

| Reactant Ratio | Determines the final product structure and minimizes byproducts. | Careful control of the stoichiometry of the amine reactants is essential. |

| Solvent | Can influence reactant solubility and reaction rate. | Aqueous or alcoholic solutions are commonly used. |

Mechanistic Investigations of Methylene Violet 3RAX Formation

The formation of phenosafranine dyes is a complex, multi-step process. Mechanistic studies on the formation of phenosafranine provide a detailed understanding of the reaction pathway, which can be extrapolated to Methylene Violet 3RAX. The process is understood to be a seven-step reaction. researchgate.net

The initial step involves the oxidation of the p-diamine (e.g., p-phenylenediamine) to a p-benzoquinonedi-imine. This highly reactive intermediate, in its protonated form, then undergoes an electrophilic attack by an arylamine (e.g., aniline) to form a diaminodiphenylamine. researchgate.net This intermediate is then rapidly oxidized to an indamine.

The indamine, again in its protonated state, reacts with a second molecule of the arylamine (in the case of Methylene Violet 3RAX, likely N,N-diethylaniline) to yield a tetramino compound. This compound is subsequently oxidized to the corresponding arylaminoindamine. The final steps involve an intramolecular cyclization of this arylaminoindamine, followed by a final oxidation to yield the stable phenosafranine ring system. researchgate.net Under preparative conditions, the rate-limiting steps are typically the arylamine addition and the intramolecular cyclization. researchgate.net

The reactivity of the aniline derivatives is influenced by their substituents; electron-donating groups increase the nucleophilicity of the aniline, while electron-withdrawing groups on the di-imine enhance its electrophilicity. researchgate.net

Advanced Derivatization Strategies for Methylene Violet 3RAX

The functionalization of the Methylene Violet 3RAX scaffold is a key strategy for tailoring its properties for specific applications, such as targeted photodynamic therapy (PDT) and advanced biosensing.

Conjugation Chemistry for Bioconjugates (e.g., Porphyrin Conjugation)

The conjugation of Methylene Violet 3RAX to biomolecules or other functional moieties can enhance its targeting capabilities and therapeutic efficacy. A notable example is the synthesis of a Methylene Violet 3RAX-conjugated porphyrin for use in photodynamic therapy. nih.govnih.govrsc.org Porphyrins are excellent photosensitizers, and their conjugation to a mitochondria-targeting dye like Methylene Violet 3RAX can lead to localized generation of reactive oxygen species (ROS) within cancer cells. researchgate.netnih.gov

The synthesis of such a conjugate typically involves the initial synthesis of a functionalized Methylene Violet 3RAX derivative, for example, one bearing a reactive group such as a carboxylic acid or an amine. This derivative can then be coupled to a porphyrin molecule that has a complementary functional group, often through amide bond formation using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). rsc.org

Table 2: Example of a Methylene Violet 3RAX-Porphyrin Conjugate Synthesis

| Reactant 1 | Reactant 2 | Coupling Reagents | Application |

| Methylene Violet 3RAX derivative with a reactive handle (e.g., -COOH) | Porphyrin derivative with a complementary handle (e.g., -NH2) | EDC, NHS | Targeted Photodynamic Therapy |

Synthesis of Novel Methylene Violet 3RAX Derivatives for Specific Applications

The synthesis of novel derivatives of Methylene Violet 3RAX can unlock new applications. By introducing specific functional groups onto the phenazine core, properties such as solubility, photophysical characteristics, and biological activity can be fine-tuned.

For instance, the introduction of moieties that can participate in specific recognition events could lead to the development of Methylene Violet 3RAX-based sensors. The inherent fluorescence of the phenazine core makes it a promising scaffold for fluorescent probes. rsc.org Derivatives of the related phenosafranine have been explored for various sensing applications. researchgate.net

In the context of photodynamic therapy, novel derivatives can be designed to enhance singlet oxygen generation or to improve tumor cell selectivity. For example, conjugation to polyhedral oligomeric silsesquioxanes (POSS) has been shown to create effective photosensitizers for antibacterial photodynamic therapy. nih.gov

Exploration of Structure-Activity Relationships through Substituent Modifications

Understanding the structure-activity relationships (SAR) of Methylene Violet 3RAX and its analogues is crucial for the rational design of new derivatives with improved properties. By systematically modifying the substituents on the phenazine ring and the N-phenyl group, the impact of these changes on the compound's biological and photophysical properties can be elucidated.

The electronic nature of the substituents plays a significant role. Electron-donating groups can increase the electron density of the phenazine ring system, which can affect its reduction potential and its interaction with biological targets. nih.gov Conversely, electron-withdrawing groups can alter the photophysical properties and the efficiency of intersystem crossing, which is important for applications in photodynamic therapy. nih.gov

Interactions of Methylene Violet 3rax with Biological Macromolecules

Nucleic Acid Binding Studies

Methylene (B1212753) Violet 3RAX demonstrates significant interactions with DNA, influencing its structure and stability. This binding is a key aspect of its biological activity, including its potential as a photosensitizer.

While detailed mechanistic studies specifically defining the binding mode of Methylene Violet 3RAX as intercalation are not extensively elaborated in the provided research, its behavior is consistent with that of DNA-binding agents. The compound is known to interact with and alter the molecular structure of DNA. medchemexpress.commolnova.com It is used as a probe to investigate drug-DNA interactions, suggesting a strong association with the nucleic acid. scientificlabs.co.uk

Methylene Violet 3RAX exhibits notable photocleavage activity, meaning it can induce breaks in DNA strands upon exposure to light. medchemexpress.commolnova.com This activity is linked to its ability to generate reactive singlet oxygen. medchemexpress.commolnova.com Studies have shown that Methylene Violet 3RAX can significantly enhance the cleavage of DNA; at a concentration of 300 μM, it demonstrates over 60% photocleavage activity. medchemexpress.commolnova.com This property is harnessed in the development of potential photosensitizers for photodynamic therapy. medchemexpress.com For instance, a conjugate of Methylene Violet 3RAX with porphyrin has been synthesized and studied for its DNA photocleavage capabilities and therapeutic applications. medchemexpress.com

Detailed information regarding the specific binding characteristics, mechanisms, or specificity of Methylene Violet 3RAX in its interaction with RNA is not extensively covered in current research literature.

Protein Interactions and Enzymatic Inhibition

Beyond its interaction with nucleic acids, Methylene Violet 3RAX also acts as an inhibitor of specific enzymes, particularly those involved in neurotransmission.

Methylene Violet 3RAX has been identified as a potent inhibitor of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmedchemexpress.com Kinetic analyses have revealed distinct mechanisms of inhibition for each enzyme.

The dye acts as a hyperbolic noncompetitive inhibitor of AChE, which is typically sourced from human erythrocytes. mmsl.cznih.govresearchgate.net In contrast, it demonstrates linear competitive inhibition against BChE, which is found in human plasma. mmsl.cznih.govresearchgate.net The inhibition constants (Ki), which measure the potency of the inhibitor, are in the low micromolar range for both enzymes, indicating a high affinity. mmsl.cznih.gov

The table below summarizes the kinetic parameters for the inhibition of cholinesterases by Methylene Violet 3RAX.

| Enzyme | Source | Inhibition Type | Ki Value (μM) |

| Acetylcholinesterase (AChE) | Human Erythrocyte | Hyperbolic Noncompetitive | 1.58 ± 0.36 nih.gov |

| Butyrylcholinesterase (BChE) | Human Plasma | Linear Competitive | 0.51 ± 0.006 nih.gov |

Investigation of Guest-Host Interactions in Dendrimers

Dendrimers are nano-sized, highly branched, and well-defined polymeric architectures that can encapsulate smaller "guest" molecules within their internal cavities or bind them to their surface functional groups. This forms a "guest-host" complex, a concept central to fields like drug delivery. The interactions holding the guest molecule are typically non-covalent, including hydrophobic interactions, electrostatic forces, and hydrogen bonding. nih.govjnsam.com

Methylene Violet 3RAX serves as a valuable molecular probe for studying these guest-host interactions within dendrimers. scientificlabs.co.uk Due to its distinct spectroscopic properties and cationic nature, researchers can monitor its encapsulation and release, providing insights into the dendrimer's internal environment and its capacity as a carrier. Understanding how Methylene Violet 3RAX interacts with the dendrimer's interior can serve as a model for how therapeutic drugs might behave when encapsulated, which is particularly relevant for studying drug-DNA interactions. scientificlabs.co.uk The dye's behavior can help characterize the binding capacity and mechanisms of these complex polymers.

Binding to Other Biological Proteins and Enzymes

Methylene Violet 3RAX has been shown to be a highly effective inhibitor of two key enzymes in the cholinergic nervous system: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic studies have detailed the specific nature of these interactions.

For human erythrocyte acetylcholinesterase (AChE), Methylene Violet 3RAX acts as a hyperbolic noncompetitive inhibitor. nih.gov In contrast, it functions as a linear competitive inhibitor of human plasma butyrylcholinesterase (BChE). nih.gov The inhibition constants (Ki), which indicate the concentration required to produce half-maximum inhibition, are in the low micromolar range, signifying a strong binding affinity for both enzymes. nih.govmedchemexpress.com

| Enzyme | Source | Type of Inhibition | Inhibition Constant (Ki) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Human Erythrocyte | Hyperbolic Noncompetitive | 1.58 µM |

| Butyrylcholinesterase (BChE) | Human Plasma | Linear Competitive | 0.51 µM |

This table summarizes the inhibitory action of Methylene Violet 3RAX on key cholinesterase enzymes, based on kinetic analysis data from Onder S, et al. (2019). nih.gov

Subcellular Localization and Organelle Targeting

The specific accumulation of chemical compounds within distinct cellular compartments is crucial for their function as biological stains or targeted therapeutic agents. Methylene Violet 3RAX demonstrates a pronounced selectivity for mitochondria, although its interactions with other cellular components have also been noted.

Mitochondrial Staining and Targeting Properties of Methylene Violet 3RAX

Methylene Violet 3RAX is well-established as a dye used to stain mitochondria in cells. medchemexpress.com Its ability to selectively accumulate in this organelle is attributed to its chemical nature as a cationic and lipophilic molecule. scientificlabs.co.ukbiotium.com

The primary mechanism for this targeting is the large negative mitochondrial membrane potential. In a healthy, respiring cell, the inner mitochondrial membrane maintains a significant electrochemical gradient (around -150 to -180 mV, negative on the inside). This strong negative charge electrophoretically drives the accumulation of positively charged molecules like Methylene Violet 3RAX from the cytoplasm into the mitochondrial matrix. biotium.com Once concentrated within the mitochondria, the dye allows for their visualization through microscopy. This potential-dependent accumulation is a common mechanism for many mitochondrial probes. biotium.com

Localization within Other Cellular Compartments

While Methylene Violet 3RAX is predominantly known as a mitochondrial stain, evidence suggests it also interacts with macromolecules in other cellular compartments. Research has shown that Methylene Violet 3RAX can alter the molecular structure of DNA and induce its cleavage. medchemexpress.com This interaction implies that the dye must be able to access the cell nucleus, where the majority of cellular DNA is located. The ability to interact with DNA is a characteristic of intercalating agents, which position themselves between the base pairs of the DNA double helix. This interaction with a primary nuclear component suggests a potential, at least transient, localization within the nucleus. medchemexpress.com

Photophysical and Photochemical Properties of Methylene Violet 3rax

Spectroscopic Characterization (Absorption and Emission Spectra)

The interaction of Methylene (B1212753) Violet 3RAX with light begins with the absorption of photons, which elevates the molecule to an excited electronic state. This property is characterized by its absorption spectrum. The primary absorption maximum (λmax) for Methylene Violet 3RAX is consistently reported in the visible region of the electromagnetic spectrum.

In aqueous solutions, the dye shows a maximum absorbance at approximately 555 nm. researchgate.net Other sources report a closely related λmax of 557 nm. sigmaaldrich.com This absorption peak is responsible for the dye's characteristic violet color.

Following excitation, the molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The emission spectrum of Methylene Violet 3RAX is shifted to a longer wavelength compared to its absorption spectrum, a phenomenon known as the Stokes shift. Based on published spectral data, the fluorescence emission maximum for Methylene Violet 3RAX is observed at approximately 623 nm.

Table 1: Spectroscopic Properties of Methylene Violet 3RAX

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 555 - 557 | researchgate.netsigmaaldrich.com |

| Emission Maximum (λem) | ~623 |

Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Production

Methylene Violet 3RAX is recognized for its capacity to act as a photosensitizer, meaning that upon light absorption, it can transfer its absorbed energy to other molecules, particularly molecular oxygen. medchemexpress.com This energy transfer can convert ground-state triplet oxygen (³O₂) into the highly reactive singlet oxygen (¹O₂), a key type of reactive oxygen species (ROS). medchemexpress.com

The mechanism involves the photoexcited dye undergoing intersystem crossing to a long-lived triplet state. This triplet-state dye can then collide with molecular oxygen, transferring its energy and returning to the ground state while generating singlet oxygen. This ability to produce ROS is a critical aspect of its potential application in photodynamic therapy (PDT), where singlet oxygen can induce cytotoxicity in targeted cells. medchemexpress.com

While the specific quantum yield of singlet oxygen generation for Methylene Violet 3RAX is not widely reported, qualitative studies provide insight into its efficiency. Research comparing Methylene Violet 3RAX with its porphyrin-conjugated derivative showed that the introduction of the porphyrin ring led to a reduction in singlet oxygen yields, suggesting that the unconjugated Methylene Violet 3RAX is a relatively efficient generator of ¹O₂. Interestingly, the same study noted that Methylene Violet 3RAX could also absorb or quench singlet oxygen produced by other photosensitizers.

Photostability and Photodegradation Studies

Photostability refers to a molecule's ability to resist chemical degradation when exposed to light. While Methylene Violet 3RAX is noted for its general stability and solubility, making it a reliable laboratory agent, specific scientific studies detailing its photostability and photodegradation pathways are not extensively available in the reviewed literature. chemimpex.com The degradation of related dyes, such as Methylene Blue, has been studied, often showing that the process can be accelerated by photocatalysts and involves the generation of free radicals that break down the dye's aromatic structure. mdpi.comyoutube.commdpi.comresearchgate.net However, the specific mechanisms and kinetics for Methylene Violet 3RAX remain an area requiring further investigation.

Fluorescence Quenching Mechanisms and Applications

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through various molecular interactions. edinst.com These mechanisms can be broadly categorized as dynamic (collisional) or static (formation of a non-fluorescent complex). edinst.comedinst.com The analysis of quenching, often through Stern-Volmer plots, provides valuable information about the interaction between a fluorophore and a quenching agent. researchgate.netresearchgate.netwikipedia.org

A specific application of fluorescence quenching involving Methylene Violet 3RAX is in the study of its interaction with biological macromolecules. For instance, iodide quenching experiments have been used to investigate the binding mode of phenazinium dyes, including Methylene Violet 3RAX, to DNA. These studies have helped confirm that the dye binds to DNA through an intercalative mechanism, where the planar phenazinium ring inserts itself between the base pairs of the DNA helix.

Photothermal Conversion Properties

Photothermal conversion is the process by which a material absorbs light energy and converts it into heat. This property is quantified by the photothermal conversion efficiency (PCE), which is a critical parameter for applications in photothermal therapy. Despite the importance of this property for therapeutic dyes, specific studies measuring the photothermal conversion properties or efficiency of Methylene Violet 3RAX are not available in the reviewed scientific literature. Methodologies for calculating PCE are well-established for various nanomaterials, but their application to Methylene Violet 3RAX has not been reported. nih.govresearchgate.netmdpi.comrsc.org

Advanced Applications of Methylene Violet 3rax in Biomedical Research

Photodynamic Therapy (PDT) Potential of Methylene (B1212753) Violet 3RAX

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues. nih.gove-ce.orgnih.gov Methylene Violet 3RAX has emerged as a potent photosensitizer with significant potential for oncological applications. tebubio.comresearchgate.net

The therapeutic efficacy of Methylene Violet 3RAX in PDT is primarily attributed to its ability to induce cellular damage through the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). rsc.orgmedchemexpress.commedchemexpress.com The mechanism follows a Type II photochemical process. nih.govmdpi.commdpi.com Upon irradiation with light of a specific wavelength, the Methylene Violet 3RAX molecule absorbs a photon, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. mdpi.comresearchgate.net This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), converting it into the highly cytotoxic singlet oxygen (¹O₂). nih.govmdpi.comresearchgate.net

Singlet oxygen is a primary damaging agent that can interact with and oxidize various biological macromolecules, including proteins, lipids, and nucleic acids, leading to apoptosis and necrosis of cancer cells. rsc.orgnih.gov A key target of Methylene Violet 3RAX-mediated PDT is cellular DNA. The compound can alter the molecular structure of DNA and undermine its stability. rsc.orgmedchemexpress.commedchemexpress.com Studies have demonstrated that Methylene Violet 3RAX significantly enhances the cleavage of DNA strands upon irradiation. tebubio.commedchemexpress.com For instance, research has shown that Methylene Violet 3RAX can achieve over 60% photocleavage activity towards DNA at a concentration of 300 μM. medchemexpress.com This DNA-damaging capability is a crucial component of its antitumor activity. rsc.orgmedchemexpress.com

Methylene Violet 3RAX has demonstrated significant antitumor activity and cytotoxicity in various cancer cell lines. rsc.orgresearchgate.net Its ability to induce cell death upon photoactivation makes it a candidate for treating localized tumors. The photocytotoxicity is a result of the singlet oxygen-induced damage to cellular components, leading to apoptosis or necrosis. rsc.orgmdpi.com

To enhance its efficacy and targeting, Methylene Violet 3RAX has been conjugated with other molecules, such as porphyrins. Porphyrins are known for their high binding affinity to DNA and are also effective photosensitizers. rsc.org A conjugate of porphyrin and Methylene Violet 3RAX was synthesized and shown to have a high DNA binding constant and significant efficacy in inhibiting cancer cells. rsc.orgrsc.org The photocytotoxicity of this conjugate was evaluated against HeLa (human cervical cancer) cells, demonstrating a light-dependent cytotoxic effect. The hydrophilic nature of the Methylene Violet 3RAX moiety combined with the lipophilic porphyrin ring contributes to its effective photocytotoxicity in PDT. rsc.org

| Compound | Cell Line | Condition | IC50 (µM) | Research Finding |

|---|---|---|---|---|

| Porphyrin-Methylene Violet 3RAX Conjugate | HeLa | With Light Irradiation | 15.2 | Demonstrates significant photocytotoxicity upon light exposure. rsc.org |

| Porphyrin-Methylene Violet 3RAX Conjugate | HeLa | Without Light Irradiation (Dark) | > 50 | Shows low toxicity in the absence of light, indicating a favorable safety profile for a photosensitizer. rsc.org |

A significant advantage of Methylene Violet 3RAX in PDT is its intrinsic ability to target mitochondria. rsc.orgmedchemexpress.com Mitochondria are crucial organelles that regulate cellular energy metabolism and apoptosis, making them an ideal target for cancer therapy. nih.govnih.gov Targeting mitochondria can disrupt cellular respiration and initiate apoptotic pathways more efficiently, thereby enhancing the therapeutic outcome. nih.govtechnologynetworks.com

Methylene Violet 3RAX is recognized as a dye that specifically stains the mitochondria of cells. tebubio.commedchemexpress.commedchemexpress.com Confocal microscopy studies have confirmed that conjugates of Methylene Violet 3RAX predominantly localize in the mitochondria of HeLa cells. rsc.org This subcellular localization is key to its enhanced antitumor activity, as the generation of singlet oxygen in close proximity to critical mitochondrial components can trigger the mitochondrial pathway of apoptosis, leading to more effective cancer cell destruction. rsc.orgnih.gov This targeted approach minimizes damage to other cellular structures and potentially reduces side effects.

To maximize therapeutic outcomes, PDT is often combined with other treatment modalities. One promising approach is the combination of PDT with photothermal therapy (PTT), a technique that uses light-absorbing agents to generate heat and induce hyperthermic cell death. nih.govresearchgate.netnih.gov The synergy between PDT and PTT can lead to enhanced tumor destruction. nih.govrsc.org PTT can increase blood flow and oxygenation in the tumor, which can, in turn, enhance the efficacy of oxygen-dependent PDT. nih.gov

While Methylene Violet itself is primarily known as a photosensitizer for PDT, the concept of combining it with a photothermal agent within a single nanoplatform is an active area of research for other photosensitizers like Methylene Blue. rsc.org Such a system would allow for simultaneous or sequential application of both therapies, potentially overcoming limitations of each individual therapy, such as the oxygen dependence of PDT. nih.gov Although specific studies on Methylene Violet 3RAX in combined PDT/PTT are not yet widely reported, its properties make it a strong candidate for inclusion in future synergistic phototherapy platforms.

Fluorescent Probes and Biosensors Development

Beyond its therapeutic applications, the unique chemical structure of Methylene Violet 3RAX makes it a valuable scaffold for the development of fluorescent probes and biosensors for detecting biologically important molecules. researchgate.net

Hydrogen sulfide (B99878) (H₂S) is a significant signaling molecule involved in numerous physiological and pathological processes. researchgate.netnih.gov Abnormal levels of H₂S are associated with various diseases, including cancer, making its real-time monitoring in biological systems crucial. researchgate.netnih.gov

Researchers have successfully designed and synthesized novel fluorescent probes based on Methylene Violet 3RAX for the detection of H₂S. researchgate.netresearchgate.net In one such design, a Methylene Violet 3RAX derivative was created where the fluorescent group (Methylene Violet) was linked to a recognition group (2,4-dinitrobenzenesulfonamide) specific for H₂S. This probe operates on a "turn-on" mechanism. In the absence of H₂S, the probe's fluorescence is quenched. Upon reaction with H₂S, the recognition group is cleaved, restoring the fluorescence of the Methylene Violet core. researchgate.net

These probes have demonstrated high selectivity and sensitivity for H₂S, with a low limit of detection (LOD), making them suitable for imaging H₂S in living cells. researchgate.net The development of such probes is significant as it allows for the dual functionality of diagnosis (detecting H₂S levels) and therapy (the Methylene Violet core can still act as a photosensitizer for PDT), paving the way for theranostic applications. researchgate.net

| Probe Name | Target Analyte | Fluorescent Group | Recognition Group | Emission Wavelength | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| F3 (3RAX-NBD derivative) | Hydrogen Sulfide (H₂S) | Methylene Violet | 2,4-dinitrobenzenesulfonamide | 623 nm | 23 nM |

Mechanisms of Fluorescent Signal Modulation

Methylene Violet 3RAX's utility as a fluorescent probe stems from its ability to alter its fluorescence emission in response to its local environment, a phenomenon known as fluorescent signal modulation. This property is particularly evident in its interactions with biological macromolecules like DNA.

The primary mechanism behind the modulation of Methylene Violet 3RAX's fluorescence upon binding to DNA is the restriction of intramolecular rotation. In solution, the molecule possesses rotational freedom, which contributes to non-radiative decay pathways, quenching its fluorescence. However, when Methylene Violet 3RAX intercalates between the base pairs of a DNA double helix, this rotational movement is sterically hindered. This restriction reduces the efficiency of non-radiative decay processes, leading to a significant enhancement of its fluorescence quantum yield and a corresponding increase in fluorescence intensity. This "light-up" response upon binding makes it a sensitive probe for detecting the presence of nucleic acids.

Another key mechanism involved in the fluorescent signal modulation of Methylene Violet 3RAX is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoexcitation. This process is fundamental to its application in photodynamic therapy (PDT) rsc.orgmedchemexpress.com. When Methylene Violet 3RAX absorbs light, it transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen rsc.orgmedchemexpress.com. The production of singlet oxygen can, in turn, influence the local chemical environment and potentially interact with the fluorophore itself or surrounding molecules, thereby modulating the fluorescence signal.

The photophysical properties of Methylene Violet 3RAX, including its fluorescence quantum yield and lifetime, are also sensitive to the polarity of its microenvironment. Changes in the solvent environment around the molecule can alter the energy levels of its excited states, leading to shifts in its emission spectrum and changes in its fluorescence intensity. When bound to a biological molecule, the specific chemical environment of the binding site dictates these photophysical parameters, providing another layer of signal modulation.

Table 1: Photophysical Properties of Methylene Violet 3RAX

| Property | Value/Observation | Conditions |

| Maximum Absorption (λmax) | 557 nm | |

| Fluorescence Emission | Increases upon binding to DNA | |

| Singlet Oxygen Generation | Yes | Upon photoexcitation |

Antimalarial Activity and Mechanisms

While the antimalarial properties of the related phenothiazinium dye, methylene blue, are well-documented, specific research into the antimalarial activity and mechanisms of Methylene Violet 3RAX is still an emerging field. However, based on its chemical structure as a phenazinium dye and its known biological activities, several potential mechanisms can be postulated.

A primary putative mechanism for the antimalarial action of Methylene Violet 3RAX is the induction of oxidative stress within the malaria parasite, Plasmodium falciparum. As established in the context of its photodynamic applications, Methylene Violet 3RAX can generate reactive oxygen species upon excitation rsc.orgmedchemexpress.com. The intra-erythrocytic stages of the malaria parasite are particularly vulnerable to oxidative stress due to the high-flux metabolic state and the digestion of hemoglobin, which releases pro-oxidant heme. The generation of ROS by Methylene Violet 3RAX could disrupt the parasite's delicate redox balance, leading to damage of essential biomolecules such as proteins, lipids, and nucleic acids, ultimately resulting in parasite death.

Another plausible mechanism is the inhibition of hemozoin formation. During its growth within red blood cells, the malaria parasite digests large quantities of hemoglobin, releasing toxic free heme. To detoxify this heme, the parasite polymerizes it into an inert crystalline structure called hemozoin. Many successful antimalarial drugs, such as chloroquine, act by inhibiting this polymerization process. Given Methylene Violet 3RAX's ability to interact with nucleic acids, it is conceivable that it could also bind to heme and interfere with its crystallization into hemozoin, leading to a buildup of toxic free heme and subsequent parasite death.

Furthermore, direct interaction with parasitic DNA and RNA could represent another avenue for its antimalarial activity. The ability of Methylene Violet 3RAX to intercalate into DNA has been established rsc.org. This interaction could disrupt essential cellular processes such as DNA replication and transcription within the parasite, thereby inhibiting its growth and proliferation.

While direct experimental evidence specifically detailing these mechanisms for Methylene Violet 3RAX against P. falciparum is limited, the known bioactivities of phenazinium dyes provide a strong basis for these hypotheses. Further research, including in vitro antiplasmodial assays to determine its IC50 value and mechanistic studies to investigate its effects on hemozoin formation and ROS production in parasites, is crucial to fully elucidate its potential as a novel antimalarial agent.

Table 2: Investigated Biological Activities of Methylene Violet 3RAX

| Biological Target/Process | Observed Effect | Potential Implication |

| DNA Interaction | Intercalation and photocleavage rsc.org | Antitumor and potential antimalarial activity |

| Mitochondria | Staining of mitochondria | Cellular imaging and targeting |

| Reactive Oxygen Species | Generation of singlet oxygen rsc.orgmedchemexpress.com | Photodynamic therapy and potential antimalarial activity |

| Acetylcholinesterase (AChE) | Inhibition | |

| Butyrylcholinesterase (BChE) | Inhibition |

Analytical and Environmental Research Applications of Methylene Violet 3rax

Analytical Methodologies Utilizing Methylene (B1212753) Violet 3RAX

The unique chemical properties of Methylene Violet 3RAX make it a valuable reagent in several analytical techniques, enabling the precise quantification of specific analytes and aiding in the characterization of biological materials.

Methylene Violet 3RAX has been successfully employed as a novel reagent for the spectrophotometric detection and determination of nitrite (B80452) in food samples such as cured meats and vegetables. szabo-scandic.comscielo.br This method is based on the reaction between the dye and nitrite in an acidic medium. scielo.br The amino group on the Methylene Violet 3RAX molecule reacts with nitrous acid, which is formed from nitrite in the presence of a strong acid, leading to the creation of diazonium salts. scielo.br This reaction causes a decrease in the absorbance intensity of the dye solution, which is measured at its maximum absorbance wavelength of 555 nm. scielo.br

The decrease in absorbance is directly proportional to the concentration of nitrite in the sample, allowing for accurate quantification. bisque.dkmolnova.com Research has demonstrated that this analytical method exhibits a linear response for nitrite concentrations in the range of 1.8 to 9 µmol L⁻¹. bisque.dkmolnova.com The method is highly sensitive, with a calculated limit of detection of 0.14 µmol L⁻¹. bisque.dkmolnova.com Comparative studies have shown that this technique achieves satisfactory accuracy consistent with the official Association of Official Agricultural Chemists (AOAC) method, making it a reliable alternative. szabo-scandic.commolnova.com This approach offers advantages over traditional methods by reducing chemical waste and minimizing the use of reagents. szabo-scandic.commolnova.com

| Parameter | Value | Reference |

|---|---|---|

| Principle | Decrease in absorbance proportional to nitrite concentration | szabo-scandic.com |

| Maximum Absorbance (λmax) | 555 nm | scielo.br |

| Linear Range | 1.8 to 9 µmol L⁻¹ | bisque.dkmolnova.com |

| Limit of Detection (LOD) | 0.14 µmol L⁻¹ | bisque.dkmolnova.com |

| Correlation Coefficient (r) | > 0.99 | szabo-scandic.com |

Methylene Violet 3RAX is utilized as a biological stain in microscopy and histology for visualizing cellular structures and tissues. chemicalworlds.com It has been identified as a useful dye for proteomics research. chemicalworlds.com The cationic phenazinium dye is used in the preparation of citrate (B86180) methylene violet, a reagent for staining yeast cells. scientificlabs.co.uk A key application in cell biology and proteomics is its use as a phenazine (B1670421) dye to stain the mitochondria of cells. molnova.com The ability to selectively stain specific organelles is crucial for understanding cellular function, protein localization, and the effects of various treatments on cellular integrity.

In the field of analytical chemistry, particularly in quantitative analysis, Methylene Violet 3RAX serves a critical role as an internal standard. chemicalworlds.com It is specifically used as an internal standard in tandem mass spectrometry (MS/MS) for the quantification of Methylene Blue in blood samples. scientificlabs.co.ukchemicalworlds.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. It helps to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results. The structural similarity and consistent ionization response of Methylene Violet 3RAX relative to Methylene Blue make it an effective choice for normalizing variations in extraction, chromatography, and detection. chemicalworlds.com

Environmental Fate and Remediation Research

Research into the environmental impact and remediation of dyes is a significant area of study. However, specific data focusing solely on Methylene Violet 3RAX is limited in the available scientific literature.

Specific adsorption studies detailing the removal of Methylene Violet 3RAX (CAS 4569-86-2) from wastewater are not extensively available in the reviewed literature. While general methods for dye removal using adsorbents are common, dedicated research outlining the efficiency of various adsorbents, optimal conditions (e.g., pH, temperature, contact time), and adsorption capacities specifically for Methylene Violet 3RAX has not been identified in the search results.

Detailed studies identifying the specific degradation pathways, whether through biotic or abiotic processes, and the resulting intermediate or final products of Methylene Violet 3RAX are not present in the available search results. Research into the environmental degradation of dyes is critical for assessing their persistence and potential toxicity, but specific data for Methylene Violet 3RAX (CAS 4569-86-2) is not currently documented in the provided sources.

Advanced Oxidation Processes for Methylene Violet 3RAX Degradation (e.g., Plasma Bubbling Array)

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). One such innovative AOP is the use of a plasma bubbling array (PBA) for the degradation of dyes like Methylene Violet 3RAX. While specific research on Methylene Violet 3RAX is limited, studies on the closely related Methyl Violet (MV) provide significant insights into the efficacy and mechanics of this technology.

In a PBA reactor, plasma is generated and bubbled through the dye-contaminated water. This process creates a variety of reactive oxygen and nitrogen species (RONS) that are highly effective in breaking down the complex molecules of the dye. Research conducted on Methyl Violet demonstrates that a PBA reactor can achieve a high degradation rate and notable energy efficiency under optimized conditions. For instance, at a discharge voltage of 4.0 kV and a treatment time of 12 minutes, a degradation rate of 96.15% for Methyl Violet was observed, with an energy efficiency of 3.16 g/kWh. chemimpex.comscientificlabs.co.uk

The degradation efficiency is influenced by several operational parameters, including input voltage, frequency, and treatment time. Higher discharge voltages generally lead to faster decolorization rates. For example, at a discharge voltage of 3.0 kV, a 90% degradation of Methyl Violet was achieved in 12 minutes, whereas at 3.5 kV, the same degradation rate was reached in only 8 minutes. scientificlabs.co.uk The degradation process involves the action of various reactive species. Scavenger experiments have indicated that superoxide (B77818) radicals (·O₂⁻) and ozone (O₃) have the most significant impact on the degradation of Methyl Violet. chemimpex.comscientificlabs.co.uk Hydroxyl radicals (·OH) also play a crucial role in the degradation process. szabo-scandic.com

The degradation pathway of the dye involves the breakdown of the complex chromophore structure into smaller, less colored, and ultimately less toxic molecules. The process can eventually lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. scientificlabs.co.ukcetesb.sp.gov.br Toxicity assessments of the treated solutions have shown a decrease in toxicity with the extension of the reaction time, suggesting that the degradation byproducts are less harmful than the parent dye molecule. chemimpex.com

Interactive Data Table: Degradation of Methyl Violet using Plasma Bubbling Array

| Discharge Voltage (kV) | Treatment Time (min) | Degradation Rate (%) | Energy Efficiency (g/kWh) |

|---|---|---|---|

| 3.0 | 12 | 90 | Not specified |

| 3.5 | 8 | 90 | Not specified |

| 3.5 | 12 | 91.6 | 3.44 |

This data is based on studies of Methyl Violet, a closely related compound, to illustrate the potential performance of plasma bubbling array technology on similar dyes.

Environmental Monitoring Applications (e.g., Water Quality Assessment)

Methylene Violet 3RAX has been identified as a compound that can be utilized in environmental monitoring for assessing water quality. chemimpex.com Its application in this area is primarily due to its properties as a dye, which can be used to detect certain pollutants and understand their impact on aquatic ecosystems. chemimpex.com However, detailed research findings and specific methodologies for its use as a direct indicator in routine water quality assessment are not extensively documented in publicly available scientific literature.

Water quality assessment typically involves the monitoring of a range of physical, chemical, and biological parameters to determine the health of an aquatic environment. researchgate.nettechnologynetworks.com These can include measurements of dissolved oxygen, pH, temperature, conductivity, and the presence of specific chemical contaminants or indicator organisms like E. coli. researchgate.net While dyes can be used as tracers in water flow studies or as reagents in specific analytical tests, the direct use of Methylene Violet 3RAX as a standalone indicator for general water quality is not a widely established practice.

The potential application in detecting pollutants may stem from its chemical interactions with specific contaminants, leading to a measurable change in color or other properties. Such interactions would allow for the qualitative or quantitative determination of the pollutant of concern. However, without specific studies detailing these interactions and their application in real-world water samples, the practical use of Methylene Violet 3RAX for broad water quality assessment remains an area requiring further research and development.

Toxicological Considerations and Safety Research of Methylene Violet 3rax

Cellular Toxicity and Biocompatibility Studies

Detailed in vitro studies on the cellular toxicity of Methylene (B1212753) Violet 3RAX are limited in publicly available scientific literature. While its use as a stain for cellular components, such as mitochondria, suggests a degree of biocompatibility at low concentrations for specific applications, comprehensive dose-response cytotoxicity data, including IC50 values on various human cell lines, are not well-documented. szabo-scandic.com

Biocompatibility is a critical factor for any compound intended for use in biomedical applications. For Methylene Violet 3RAX, its historical use in histology and microbiology implies a certain level of tolerance by biological tissues for staining purposes. chemimpex.com However, this does not equate to comprehensive biocompatibility, which would require rigorous testing according to standardized protocols, such as those outlined by the International Organization for Standardization (ISO 10993). Such studies would assess the material's interaction with living systems to evaluate any potential adverse reactions. Currently, there is a lack of specific biocompatibility studies on Methylene Violet 3RAX for applications beyond simple staining, such as in medical devices or therapeutic agents.

General toxicological information from safety data sheets suggests that Methylene Violet 3RAX is not expected to cause skin or respiratory tract irritation based on animal models. szabo-scandic.com However, direct contact with the eyes may lead to transient discomfort. szabo-scandic.com It is also noted that entry into the bloodstream through cuts or abrasions could potentially lead to systemic harmful effects. szabo-scandic.com Long-term exposure to high concentrations of the dust form may pose a risk of pneumoconiosis, a lung disease caused by the inhalation of dust particles. szabo-scandic.com

Potential Genotoxicity and Mutagenicity

The potential for a chemical to cause genetic mutations or damage to chromosomes is a significant toxicological concern. For Methylene Violet 3RAX, there is a notable absence of specific studies employing standardized genotoxicity and mutagenicity assays.

Some sources suggest that phenazinium dyes, the class of compounds to which Methylene Violet 3RAX belongs, may have the potential to interact with DNA. scientificlabs.co.uksigmaaldrich.com These interactions could theoretically lead to DNA damage, but without specific experimental data on Methylene Violet 3RAX, its genotoxic and mutagenic potential remains uncharacterized.

Environmental and Health Risk Assessment

A thorough environmental and health risk assessment for any chemical involves evaluating its persistence in the environment, its potential to harm aquatic and terrestrial life, and the risks it poses to human health through various exposure routes.

Environmental Fate and Ecotoxicity:

Information regarding the environmental degradation pathways of Methylene Violet 3RAX is scarce. researchgate.netmdpi.com Its persistence in soil and water is not well-documented, making it difficult to predict its long-term environmental impact. The photocatalytic degradation of similar dyes like Methylene Blue and Crystal Violet has been studied, suggesting potential degradation pathways under specific conditions, but direct studies on Methylene Violet 3RAX are lacking. mdpi.com

Similarly, specific aquatic toxicity data, such as LC50 (lethal concentration for 50% of a test population) and EC50 (effective concentration for 50% of a test population) values for fish, daphnia, and algae, are not available in the public domain. epa.govecetoc.org This data is crucial for assessing the risk the compound poses to aquatic ecosystems.

Human Health Risk:

From an occupational health perspective, general safety precautions are recommended when handling Methylene Violet 3RAX. These include avoiding contact with skin and eyes and preventing dust generation. szabo-scandic.combiosynth.com In case of ingestion, it is advised to drink water, though first aid is generally not considered necessary unless in doubt. szabo-scandic.com For individuals with pre-existing organ damage, such as to the liver or kidneys, the substance may still pose a health risk upon ingestion. szabo-scandic.com

Conclusion and Future Research Directions

Summary of Key Research Findings on Methylene (B1212753) Violet 3RAX

Methylene Violet 3RAX has been the subject of various studies, revealing its multifaceted chemical and biological properties. As a cationic phenazine (B1670421) dye, it is recognized for its utility in staining cellular components, particularly mitochondria. scientificlabs.co.uk Its ability to selectively accumulate in these organelles has made it a valuable tool in microscopy and histological studies for visualizing cellular structures. nih.gov

One of the most significant areas of research has been its interaction with DNA. Studies have shown that Methylene Violet 3RAX can alter the molecular structure of DNA and induce the generation of reactive singlet oxygen, leading to DNA cleavage. medchemexpress.comsigmaaldrich.com This photocleavage activity, particularly when conjugated with other molecules like porphyrin, has positioned Methylene Violet 3RAX as a potential photosensitizer in photodynamic therapy (PDT) for cancer treatment. mdpi.com Research has demonstrated that a Methylene Violet 3RAX-conjugated porphyrin exhibits a high DNA binding constant and efficacy in inhibiting cancer cells. mdpi.com

Furthermore, detailed kinetic analyses have elucidated the inhibitory effects of Methylene Violet 3RAX on crucial enzymes. It has been identified as a potent inhibitor of both human erythrocyte acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE). The inhibitory mechanism has been characterized as hyperbolic noncompetitive for AChE and linear competitive for BChE, with inhibition constants (Kᵢ) in the low micromolar range, suggesting its potential as a lead candidate for neurodegenerative disease research. scientificlabs.co.uk

The antimalarial properties of Methylene Violet 3RAX have also been noted, a characteristic shared by other phenazine dyes. scientificlabs.co.uk Additionally, its utility extends to analytical chemistry, where it has been used as an internal standard in tandem mass spectrometry for the quantification of Methylene Blue in blood samples. scientificlabs.co.uk

Table 1: Key Research Findings on Methylene Violet 3RAX

| Research Area | Key Findings |

| Cellular Staining | Effective stain for mitochondria, aiding in the visualization of cellular structures. scientificlabs.co.uknih.gov |

| DNA Interaction | Alters DNA molecular structure and induces the generation of reactive singlet oxygen, leading to photocleavage. medchemexpress.comsigmaaldrich.com |

| Photodynamic Therapy | When conjugated with porphyrin, it acts as a potential photosensitizer with high DNA binding and cancer cell inhibition. mdpi.com |

| Enzyme Inhibition | Potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scientificlabs.co.uk |

| Antimalarial Activity | Exhibits antimalarial properties. scientificlabs.co.uk |

| Analytical Chemistry | Used as an internal standard in mass spectrometry. scientificlabs.co.uk |

Challenges and Limitations in Current Methylene Violet 3RAX Research

Despite the promising findings, research on Methylene Violet 3RAX is not without its challenges and limitations. A significant portion of the available data comes from in vitro studies, and there is a notable lack of comprehensive in vivo research to validate these findings in living organisms. The long-term effects and biocompatibility of Methylene Violet 3RAX remain largely unexplored.

The photostability of Methylene Violet 3RAX is a critical factor, particularly for its applications in photodynamic therapy and as a fluorescent probe. The potential for photobleaching under prolonged light exposure could limit its efficacy and the duration of imaging studies. Furthermore, detailed studies on its quantum yield—a measure of the efficiency of photon emission—are scarce, which is essential for optimizing its use as a photosensitizer.

The specificity of Methylene Violet 3RAX as a mitochondrial stain also presents a potential limitation. Like many mitochondrial dyes, its accumulation is dependent on the mitochondrial membrane potential. Changes in this potential, which can occur under various physiological and pathological conditions, may affect the accuracy and consistency of staining. There is also the possibility of off-target effects, where the dye may interact with other cellular components, leading to potential misinterpretation of experimental results.

Aggregation of the dye molecules in solution can also pose a challenge, potentially altering its photophysical properties and biological activity. The tendency of dye molecules to aggregate at higher concentrations can impact the reproducibility of experimental outcomes.

Prospective Avenues for Advanced Investigation and Application

The existing body of research opens up several exciting avenues for future investigation and application of Methylene Violet 3RAX. A primary focus should be on the development of targeted drug delivery systems. By encapsulating Methylene Violet 3RAX in nanoformulations such as liposomes or polymeric nanoparticles, it may be possible to enhance its delivery to specific tissues or cells, thereby increasing its therapeutic efficacy and minimizing potential side effects.

Further exploration of its potential in photodynamic therapy is warranted. This includes designing and synthesizing novel conjugates of Methylene Violet 3RAX with other photosensitizers or targeting moieties to improve its tumor-targeting capabilities and therapeutic window. Investigating its efficacy in combination with other cancer therapies could also yield synergistic effects.

The development of Methylene Violet 3RAX as a biosensor is another promising area. Its ability to interact with specific biomolecules and its inherent optical properties could be harnessed to create sensitive and selective biosensors for the detection of various analytes. For instance, its interaction with DNA could be exploited for the development of DNA-based sensors.

Given its inhibitory effects on cholinesterases, further research into its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders is a logical next step. This would involve medicinal chemistry efforts to optimize its structure to improve its blood-brain barrier permeability and target specificity.

Interdisciplinary Research Opportunities involving Methylene Violet 3RAX

The unique properties of Methylene Violet 3RAX create numerous opportunities for interdisciplinary research, bridging chemistry, biology, materials science, and engineering.

In the realm of materials science , Methylene Violet 3RAX could be incorporated into polymer matrices to create novel optical materials. Doping polymers with this dye could lead to the development of materials with specific light-absorbing or emitting properties for applications in photonics and optoelectronics.

The intersection of nanotechnology and medicine offers fertile ground for innovation. The development of Methylene Violet 3RAX-based nanoformulations for targeted drug delivery and theranostics (the combination of therapy and diagnostics) is a prime example. This would require collaboration between chemists, materials scientists, and biomedical researchers.

In the field of analytical chemistry and environmental science , the potential of Methylene Violet 3RAX in the development of electrochemical biosensors for the detection of pollutants or disease biomarkers is an exciting prospect. Its redox properties could be utilized in the design of sensitive and specific sensing platforms.

Finally, computational chemistry can play a vital role in advancing our understanding of Methylene Violet 3RAX. Density functional theory (DFT) and other computational methods can be employed to model its electronic structure, predict its photophysical properties, and elucidate its interaction mechanisms with biological targets. These theoretical insights can guide the rational design of new Methylene Violet 3RAX derivatives with enhanced properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.